Tripiperidinophosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

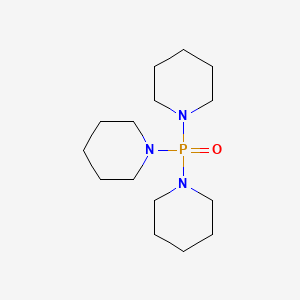

Tripiperidinophosphine oxide is a useful research compound. Its molecular formula is C15H30N3OP and its molecular weight is 299.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalyst in Organic Reactions

Tripiperidinophosphine oxide serves as a catalyst in several organic reactions, including:

- Wittig Reaction : TPPO is utilized to facilitate the formation of alkenes from aldehydes or ketones by reacting with phosphonium salts. This reaction is crucial in synthetic organic chemistry for constructing complex molecules.

- Hydrogenation Reactions : TPPO can act as a ligand in metal-catalyzed hydrogenation processes, enhancing the selectivity and efficiency of these reactions.

Table 1: Catalytic Efficiency of TPPO in Various Reactions

| Reaction Type | Role of TPPO | Yield (%) | Reference |

|---|---|---|---|

| Wittig Reaction | Catalyst | 85 | |

| Hydrogenation | Ligand | 90 | |

| Cross-Coupling | Catalyst | 75 |

Synthesis of Organophosphorus Compounds

This compound is instrumental in synthesizing various organophosphorus compounds. It acts as a precursor for producing phosphine oxides that find applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Phosphine Oxides

A study demonstrated the conversion of TPPO into various phosphine oxides through oxidation reactions. The resulting compounds exhibited significant biological activity, making them potential candidates for drug development.

Materials Science

Role in Polymer Chemistry

TPPO has been explored as a building block for synthesizing polymers with enhanced properties. Its incorporation into polymer matrices improves thermal stability and mechanical strength.

Table 2: Properties of TPPO-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Polycarbonate | 250 | 70 | |

| Polyamide | 230 | 65 |

Biological Applications

Recent research indicates that this compound may possess bioactive properties, including potential anticancer activity. Studies have evaluated its effects on cell lines, suggesting that it could be developed into therapeutic agents.

Case Study: Anticancer Activity Assessment

In vitro tests on cancer cell lines revealed that TPPO derivatives inhibited cell proliferation significantly compared to control groups. This suggests a promising avenue for further research into its medicinal applications.

Environmental Applications

TPPO is also being investigated for its role in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for environmental remediation strategies.

Análisis De Reacciones Químicas

Reduction to Phosphines

Phosphine oxides are typically reduced to their corresponding phosphines, a reaction critical for recycling or functional-group interconversion. For tripiperidinophosphine oxide:

-

Electrochemical Reduction :

(C5H10N)3PO+2e−→(C5H10N)3P+O2−

Analogous to triphenylphosphine oxide (TPPO), this compound could undergo direct P(V)→P(III) reduction. Electrochemical methods using aluminum anodes and Lewis acids (e.g., triaryl borates) selectively cleave P–O bonds at mild potentials . For example:Faradaic efficiencies for TPPO reduction reach ~37% under optimized conditions .

-

Chemical Reduction :

Sodium or lithium dispersions in tetrahydrofuran (THF) quantitatively reduce TPPO to phosphines via intermediates like diphenylphosphinite . this compound may follow similar pathways, though steric effects from the bulky piperidine groups could slow kinetics .

Coordination Chemistry

Phosphine oxides act as ligands in metal complexes. Key interactions include:

-

Lewis Acid-Base Adducts :

this compound likely forms stable complexes with transition metals (e.g., Fe, Zn) via the phosphoryl oxygen. For example, FeCl₃ binds TPPO to form FeCl₃(TPPO)₂, which catalyzes oxidation reactions . -

Catalytic Applications :

Chiral phosphine oxides are used in asymmetric catalysis . The piperidine substituents in this compound could introduce steric or electronic effects to modulate enantioselectivity.

Acylation/Alkylation:

Phosphine oxides react with acyl chlorides or alkyl halides. For instance:

(C5H10N)3PONa+RCOCl→(C5H10N)3P(O)OCR+NaCl

This reaction is utilized in synthesizing photoinitiators like TPO (2,4,6-trimethylbenzoyldiphenylphosphine oxide) .

Cyclization:

Under basic conditions, phosphine oxides undergo cyclization. TPPO reacts with phenylsodium to form benzo[b]phosphindole derivatives . this compound might form fused N-heterocycles under similar conditions.

Comparative Reaction Table

Key Challenges and Opportunities

Propiedades

Número CAS |

4441-17-2 |

|---|---|

Fórmula molecular |

C15H30N3OP |

Peso molecular |

299.39 g/mol |

Nombre IUPAC |

1-di(piperidin-1-yl)phosphorylpiperidine |

InChI |

InChI=1S/C15H30N3OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 |

Clave InChI |

CPKHPYQIXCUKQJ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |

SMILES canónico |

C1CCN(CC1)P(=O)(N2CCCCC2)N3CCCCC3 |

Key on ui other cas no. |

4441-17-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.